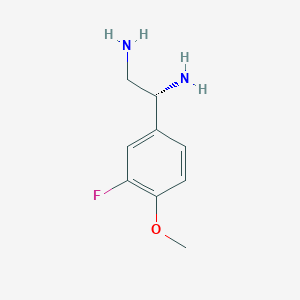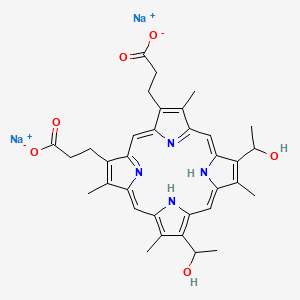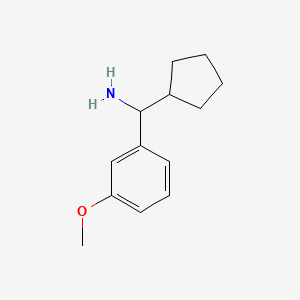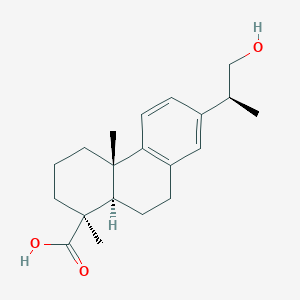![molecular formula C16H19N2O4P B13039082 N'-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide](/img/structure/B13039082.png)
N'-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide is a complex organic compound characterized by its unique structure, which includes phosphoryl and methanimidamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenylmethanol with phosphoryl chloride to form bis(phenylmethoxy)phosphoryl chloride. This intermediate is then reacted with methanimidamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N’-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide may involve continuous-flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by optimizing reaction conditions such as temperature, pressure, and reactant concentrations. Continuous-flow reactors are often used to enhance mass transfer and improve the overall yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
N’-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while reduction can produce methoxy-substituted amines.
Applications De Recherche Scientifique
N’-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism by which N’-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Used in perovskite solar cells as a hole-transporting material.
N,N-bis(phenylmethoxy)phosphorylaniline: Another organophosphorus compound with similar structural features.
Uniqueness
N’-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide is unique due to its specific combination of phosphoryl and methanimidamide groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H19N2O4P |
|---|---|
Poids moléculaire |
334.31 g/mol |
Nom IUPAC |
N'-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide |
InChI |
InChI=1S/C16H19N2O4P/c17-13-18-20-14-23(19,21-11-15-7-3-1-4-8-15)22-12-16-9-5-2-6-10-16/h1-10,13H,11-12,14H2,(H2,17,18) |
Clé InChI |
KLWZBZYPEWBQTA-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COP(=O)(CO/N=C/N)OCC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)COP(=O)(CON=CN)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B13039002.png)
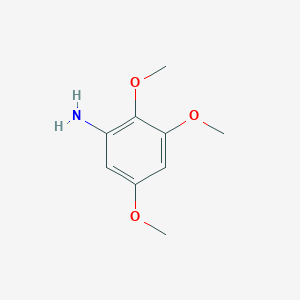
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13039018.png)

